molecular formula C9H8ClF2NO2 B1405216 6-Chloro-2,3-difluoro-DL-phenylalanine CAS No. 1706428-57-0

6-Chloro-2,3-difluoro-DL-phenylalanine

Cat. No. B1405216
M. Wt: 235.61 g/mol
InChI Key: IFZQIOJLTTYTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-difluoro-DL-phenylalanine (6C2F-Phe) is a synthetic amino acid with a wide range of applications in scientific research. It is a useful tool for studying protein structure and function, as well as for studying the effects of mutations on proteins. 6C2F-Phe is also used in biochemistry and molecular biology laboratories for studying metabolic pathways and enzyme activity. In addition, 6C2F-Phe has been used in drug design and development, as well as in the development of biotechnological products. 6C2F-Phe has a wide variety of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it in research.

Scientific Research Applications

1. Mode of Action in Bacteria

The mode of action of p-chloro-DL-phenylalanine on Pseudomonas species was investigated, revealing that this amino acid analog inhibits growth on phenylalanine and tyrosine but not on asparagine. The growth inhibition is attributed to competitive inhibition of an induced aromatic amino acid transport system by p-chloro-DL-phenylalanine (Guroff, Bromwell, & Abramowitz, 1969).

2. Crystal Growth Studies

DL-phenylalanine has been crystallized in silica gel under suitable pH conditions. The grown crystals were characterized by various methods, providing insights into crystal growth processes and properties (Ramachandran & Natarajan, 2007).

3. Tritium Labelling in Biochemistry

Tritiated N-chloracetyl-DL-phenylalanine, a derivative, was used for high-purity labeling in biochemical research, highlighting its role in molecular labeling and tracing studies (Gerday & Verly, 1968).

4. Liquid Chromatographic Separation

A chiral derivatizing reagent (CDR) containing L-phenylalanine was synthesized for the liquid chromatographic separation of amino acid enantiomers, demonstrating its application in stereochemical analyses (Brückner & Wachsmann, 1996).

5. Phenylketonuria Research

P-Chlorophenylalanine, closely related to 6-Chloro-2,3-difluoro-DL-phenylalanine, has been used to simulate phenylketonuria in rats, contributing to the understanding of this genetic disorder (Lipton, Gordon, Guroff, & Udenfriend, 1967).

6. Biosynthesis of Phytoquinones

Research involving DL-phenylalanine labeled with carbon-14 provided insights into the biosynthesis of phytoquinones in plants, demonstrating its use in plant biochemistry studies (Whistance & Threlfall, 1968).

properties

IUPAC Name

2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQIOJLTTYTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluoro-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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